methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Compounds with structures similar to the one you provided are often found in the field of medicinal chemistry. They usually contain a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The presence of multiple functional groups such as the carboxylate and the amino group suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the amino group could participate in acid-base reactions, and the carboxylate group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Synthesis Techniques
The compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating the versatility of pyrano[3,2-c]pyridine derivatives in organic synthesis. For instance, the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, containing 2‐H‐Pyranopyridine‐2‐one moiety, highlights the compound's role in creating compounds expected to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, the creation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives from a related process showcases its potential in antihypertensive drug development (Kumar & Mashelker, 2006).
Application in Organic Chemistry
The compound's utility extends to facilitating phosphine-catalyzed [4 + 2] annulations, yielding highly functionalized tetrahydropyridines, which are crucial intermediates in organic synthesis (Zhu, Lan, & Kwon, 2003). Moreover, its transformation into various derivatives like pyrazolo[3,4-b]pyridine underscores its significance in synthesizing biologically active molecules (Panda, Karmakar, & Jena, 2011).
Material Science Applications
In material science, derivatives of this compound contribute to the development of new materials. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation indicates the compound's relevance in creating structures present in natural products, which could have implications in materials research (Boto, Hernández, de Leon, & Suárez, 2001).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit viral replication in the case of antiviral activity .
Biochemical Pathways
For example, indole derivatives have been shown to impact a range of biochemical pathways, contributing to their broad-spectrum biological activities .
Pharmacokinetics
For instance, one study identified a JAK1 selective inhibitor with promising pharmacokinetic tests .
Result of Action
For instance, indole derivatives have been shown to have potent antiviral activity, suggesting they may inhibit viral replication at the cellular level .
Action Environment
For instance, factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of indole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-6-10-12(15(20)19-8)11(9-4-3-5-18-7-9)13(14(17)23-10)16(21)22-2/h3-7,11H,17H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCYRQTWDJXZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate |
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